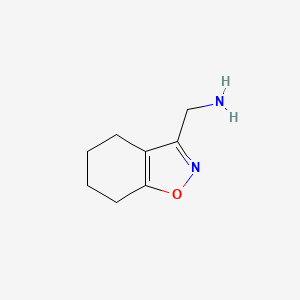

4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSNGQGSTFVDQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893639-05-9 | |

| Record name | 4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,5,6,7 Tetrahydro 1,2 Benzoxazol 3 Ylmethanamine and Analogous Structures

General Synthetic Strategies for Benzoxazole (B165842) Ring Formation

The benzoxazole moiety is a privileged scaffold in medicinal chemistry, leading to the development of numerous synthetic routes for its construction. mdpi.com These methods can be broadly categorized into condensation reactions, multicomponent approaches, and solid-phase techniques.

Condensation Reactions Utilizing 2-Aminophenol (B121084) Precursors

A traditional and widely employed method for benzoxazole synthesis is the condensation of 2-aminophenols with various carbonyl compounds. nih.gov This versatile approach allows for the introduction of diverse substituents at the 2-position of the benzoxazole ring. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration. A variety of substrates can be reacted with 2-aminophenol, including aldehydes, carboxylic acids and their derivatives, ketones, and orthoesters, under different catalytic conditions. mdpi.comnih.gov

Catalysts for these condensation reactions are diverse and include metal catalysts, nanocatalysts, and ionic liquids. nih.gov For instance, a Brønsted acidic ionic liquid gel has been used as a recyclable heterogeneous catalyst for the condensation of 2-aminophenol with aldehydes under solvent-free conditions, affording high yields of benzoxazole derivatives. chemicalbook.com Another green approach utilizes a magnetic nanomaterial-supported Lewis acidic ionic liquid under sonication. nih.gov

| Catalyst Type | Example Catalyst | Substrates | Conditions | Yield (%) | Reference |

| Ionic Liquid | Brønsted acidic ionic liquid gel | 2-aminophenol, aldehydes | 130 °C, 5 h, solvent-free | 85–98 | nih.gov |

| Ionic Liquid | Lewis acidic ionic liquid@MNP | 2-aminophenol, aldehydes | 70 °C, 30 min, sonication, solvent-free | Moderate to High | nih.gov |

| Metal Catalyst | Ni(II) complexes | 2-aminophenol, aromatic aldehydes | 80 °C, 3–4 h, DMF, K₂CO₃ | 87–94 | nih.gov |

| Nanocatalyst | TiO₂–ZrO₂ | 2-aminophenol, aromatic aldehydes | 60 °C, 15–25 min, acetonitrile | 83–93 | sigmaaldrich.com |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like benzoxazoles in a single synthetic operation. These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants. An example is the synthesis of benzoxazole derivatives catalyzed by copper complexes, which are capable of generating a phenoxyl radical complex. This method allows for the preparation of a wide range of substituted benzoxazoles under mild conditions. organic-chemistry.org

Solid-Phase Synthesis Techniques

Solid-phase synthesis has emerged as a powerful tool for the generation of combinatorial libraries of heterocyclic compounds, including benzoxazoles. nih.govacs.orgacs.orgresearchgate.net This technique involves attaching a starting material to a solid support, such as a polystyrene resin, and carrying out the synthesis in a stepwise manner. One reported method utilizes 3-nitrotyrosine (B3424624) as a scaffold attached to a Wang-type linker. nih.govacs.orgacs.orgresearchgate.net The synthesis proceeds through a five-step sequence involving deprotection, reductive alkylation, acylation, nitro group reduction, and finally, dehydrative cyclization to form the benzoxazole ring. nih.govacs.orgacs.org This approach is amenable to the creation of large combinatorial libraries for drug discovery. nih.govacs.orgresearchgate.net

Specific Routes to 4,5,6,7-Tetrahydro-1,2-benzoxazole Core Systems

The synthesis of the 4,5,6,7-tetrahydro-1,2-benzoxazole core, the foundational structure of the target compound, requires methods that can form the isoxazole (B147169) ring fused to a cyclohexane (B81311) ring. A common strategy involves the cyclization of appropriately functionalized cyclohexanone (B45756) derivatives.

Cyclization of Cyclohexanone Derivatives

A prevalent method for constructing the 4,5,6,7-tetrahydro-1,2-benzisoxazole ring system involves the reaction of a 1,3-dicarbonyl compound derived from cyclohexane with hydroxylamine (B1172632). chim.it This reaction leads to the formation of the isoxazole ring fused to the saturated six-membered ring. Subsequent modifications can then be made to introduce the desired functionality at the 3-position.

For instance, the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride, a related benzisoxazole, is achieved through the reaction of 4-(2,4-difluorobenzoyl)piperidine hydrochloride with hydroxylamine hydrochloride in the presence of an inorganic base. google.com This process involves an in situ oxime formation followed by cyclization. niscpr.res.in While this example leads to a benzisoxazole with an aromatic core, the principle of cyclizing a ketone with hydroxylamine is applicable to the synthesis of the tetrahydrobenzoxazole core from a cyclohexanone precursor.

A more direct route to the tetrahydro-1,2-benzisoxazole core starts from 2-acylcyclohexane-1,3-dione alkoximes. These precursors undergo a Beckmann rearrangement upon heating to yield 6,7-dihydro-1,3-benzoxazol-4(5H)-one derivatives. researchgate.net Further reaction of 2,6-bis(hydroxyimino)cyclohexan-1-one with aldehydes and ammonia (B1221849) can afford 4-hydroxyimino-4,5,6,7-tetrahydro-1H-benzimidazol-1-ols, which can be hydrolyzed to 1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-ones. researchgate.net

Rhodium-Catalyzed Transformations in Tetrahydrobenzoxazole Synthesis

While specific examples of rhodium-catalyzed synthesis of 4,5,6,7-tetrahydro-1,2-benzoxazoles are not extensively documented, rhodium catalysis is a powerful tool for the synthesis of various heterocyclic compounds. organic-chemistry.org Rhodium carbenes, generated from diazo compounds, can undergo a variety of transformations to form heterocyclic rings. nih.gov For instance, dirhodium tetraacetate can catalyze the reaction of α-diazo-β-keto esters with amides to form oxazoles. nih.gov

Rhodium(III)-catalyzed C-H activation and annulation reactions are also prominent in heterocycle synthesis. nih.govorganic-chemistry.org These reactions can be used to construct fused ring systems. For example, hydrazones have been coupled with alkynes via Rh(III)-catalyzed C-H activation to produce a range of pyridazine-fused heterocycles. nih.gov In principle, a similar strategy could be envisioned for the synthesis of tetrahydrobenzoxazoles, potentially through an intramolecular C-H activation/annulation cascade of a suitably functionalized cyclohexene (B86901) or cyclohexane derivative.

Another relevant rhodium-catalyzed reaction is the formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles to furnish polysubstituted 3-aminopyrroles. acs.org This demonstrates the utility of rhodium catalysis in manipulating and constructing five-membered nitrogen- and oxygen-containing heterocycles. The synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles has been achieved through a partial nitro reduction using hydrazine (B178648) and rhodium on carbon, followed by cyclization. nih.gov

| Rhodium Catalyst | Reaction Type | Substrates | Product | Reference |

| Dirhodium tetraacetate | Carbene N-H insertion/cyclodehydration | α-diazo-β-keto-carboxylates, arenecarboxamides | 2-aryloxazole-4-carboxylates | nih.gov |

| Rh(III) complexes | C-H activation/annulation | Hydrazones, alkynes | Pyrrolopyridazines, azolopyridazines | nih.gov |

| Rh(II) complexes | Formal [3+2] cycloaddition | N-sulfonyl-1,2,3-triazoles, isoxazoles | Polysubstituted 3-aminopyrroles | acs.org |

| Rhodium on carbon | Partial nitro reduction | Methyl 2-nitrobenzoates, hydrazine | N-alkyl-1,3-dihydro-2,1-benzisoxazoles | nih.gov |

Aerobic Aromatization and Dehydrogenative Processes

The 4,5,6,7-tetrahydro-1,2-benzoxazole core can serve as a precursor to the fully aromatic 1,2-benzoxazole system through dehydrogenation. This transformation is significant as it allows for the creation of a diverse range of analogs from a common intermediate. Aerobic aromatization, utilizing molecular oxygen as the ultimate oxidant, represents a green and atom-economical approach.

Recent research has highlighted the efficacy of iodine-catalyzed aerobic dehydro-aromatization for converting tetrahydrobenzazoles into their corresponding benzo-fused heterocyclic systems. This transition-metal-free method employs elemental iodine as the catalyst and molecular oxygen as a green oxidant, offering a straightforward and efficient pathway to aromatization under facile reaction conditions. While direct dehydrogenation of the 4,5,6,7-tetrahydro-1,2-benzoxazole ring is a plausible transformation, other methods have historically employed stoichiometric oxidants such as selenium dioxide (SeO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and o-iodoxybenzoic acid (IBX). Transition metal catalysts, including those based on palladium, ruthenium, and iron, have also been utilized in combination with oxygen for oxidative dehydrogenative aromatization.

Table 1: Comparison of Dehydrogenation Methods for Tetrahydro-Heterocycles

| Method | Oxidant/Catalyst | Conditions | Advantages | Disadvantages |

| Aerobic Aromatization | Iodine / O₂ | Facile, transition-metal-free | Green, atom-economical | May require optimization for specific substrates |

| Stoichiometric Oxidation | DDQ, SeO₂, IBX | Varies | Established methods | Generates stoichiometric waste |

| Transition Metal Catalysis | Pd, Ru, Fe / O₂ | Varies | High efficiency | Metal contamination, cost |

Introduction and Functionalization of the 3-Methanamine Moiety

The introduction of the methanamine group at the C3 position of the tetrahydro-1,2-benzoxazole ring is a critical step in the synthesis of the target compound. This functionalization can be approached through various strategies, primarily involving the introduction of a suitable precursor to the aminomethyl group followed by conversion to the final amine.

Direct aminomethylation at the C3 position of the pre-formed tetrahydro-1,2-benzoxazole ring is challenging. A more common and effective strategy involves a two-step sequence:

Introduction of a Halomethyl Group: The synthesis of a 3-(halomethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole intermediate, such as 3-(chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole, serves as a key step. This intermediate contains a reactive electrophilic site at the methyl carbon.

Nucleophilic Substitution: The 3-halomethyl derivative can then undergo a nucleophilic substitution reaction with a suitable nitrogen source. Ammonia, or a protected form of ammonia, can be used to displace the halide and form the desired aminomethyl group. This approach has been successfully applied in the synthesis of related 3-substituted 1,2-benzisoxazole (B1199462) derivatives. For instance, 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have been synthesized from 3-(bromomethyl)-1,2-benzisoxazole (B15218) via amination. bohrium.com

The construction of the 3-methanamine side chain relies on the availability of specific precursors and reagents.

Precursors for the Tetrahydro-1,2-benzoxazole Ring: The formation of the core ring system typically involves the condensation of a 1,3-dicarbonyl compound (in this case, a cyclohexane-1,3-dione derivative) with hydroxylamine.

Reagents for Halomethylation: To generate the 3-halomethyl intermediate, reagents capable of introducing a chloromethyl or bromomethyl group are required. The synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide has been achieved through the reaction of an appropriate oxime with thionyl chloride in the presence of pyridine. beilstein-journals.org A similar strategy could be adapted for the tetrahydro-analog. The key precursor, 3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole, is also commercially available, providing a direct entry point for the subsequent amination step.

Reagents for Amination: The final amination step can be carried out using various nitrogen nucleophiles. Aqueous or alcoholic ammonia is a common choice. Alternatively, protected amine equivalents like potassium phthalimide (B116566) (in the Gabriel synthesis) followed by deprotection can be used to avoid over-alkylation.

Catalytic Systems and Green Chemistry Principles in Synthesis

Modern synthetic methodologies for heterocyclic compounds like 4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanamine are increasingly guided by the principles of green chemistry, which prioritize the use of efficient catalysts, safer solvents, and energy-efficient conditions.

Metal catalysts and nanocatalysts offer significant advantages in terms of reaction rates, yields, and selectivity in the synthesis of benzoxazole and related structures.

Metal Catalysts: Zinc dust has been employed as a reusable reagent for the synthesis of 2-cyclic amine-substituted benzoxazoles under microwave irradiation in the absence of a solvent. Copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have also been reported as a highly efficient and recoverable nanocatalyst for the synthesis of 2-thioaryl-benzoxazoles.

Nanocatalysts: The use of nanocatalysts is a prominent feature in green synthetic routes due to their high surface area-to-volume ratio and enhanced catalytic activity. Fe₃O₄@SiO₂-SO₃H magnetic nanoparticles have been successfully used for the synthesis of 2-arylbenzoxazoles under solvent-free conditions. nih.govresearchgate.net These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. nih.govresearchgate.net Researchers at Brown University have developed a nanocatalyst comprising silver-palladium nanoparticles on oxygen-deficient tungsten oxide nanorods that can catalyze the four-step synthesis of benzoxazole in a single pot.

Table 2: Examples of Catalytic Systems in Benzoxazole Synthesis

| Catalyst | Reaction Type | Key Features |

| Zinc Dust | Synthesis of 2-cyclic amine-substituted benzoxazoles | Reusable, solvent-free, microwave-assisted |

| CuFe₂O₄ NPs | Synthesis of 2-thioaryl-benzoxazoles | Highly efficient, recoverable, green solvent |

| Fe₃O₄@SiO₂-SO₃H | Synthesis of 2-arylbenzoxazoles | Magnetic, reusable, solvent-free |

| Ag-Pd on WO₂.₇₂ | One-pot synthesis of benzoxazole | Multi-step reaction in one pot, sustainable |

The replacement of volatile organic solvents with greener alternatives or the complete elimination of solvents are key tenets of green chemistry.

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. They are characterized by their low volatility, high thermal stability, and recyclability. The synthesis of 3,5-disubstituted isoxazoles has been achieved in excellent yields using butylmethylimidazolium (B1222432) salts ([BMIM]X) as a recyclable medium. Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles has been used for the synthesis of benzoxazoles under solvent-free ultrasound irradiation.

Solvent-Free Conditions: Conducting reactions without a solvent (neat conditions) minimizes waste and simplifies product purification. The synthesis of benzoxazole derivatives has been reported under solvent-free conditions using catalysts such as silica-supported sodium hydrogen sulfate (B86663) and zinc dust with microwave irradiation. These methods often lead to shorter reaction times and higher yields.

Microwave-Assisted and Ultrasound-Promoted Synthesis

Conventional heating methods for the synthesis of heterocyclic compounds are often associated with long reaction times, high energy consumption, and the use of high-boiling-point solvents. In contrast, microwave-assisted and ultrasound-promoted techniques have emerged as powerful tools in organic synthesis, offering significant advantages such as rapid reaction rates, increased yields, and milder reaction conditions. While specific studies on the microwave or ultrasound synthesis of this compound are not extensively documented, the principles have been widely applied to analogous benzoxazole and isoxazole structures, demonstrating the potential of these technologies.

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy directly, leading to efficient internal heating. This rapid and uniform heating can dramatically reduce reaction times from hours to minutes and often results in higher product yields with fewer side products. The synthesis of various benzoxazole derivatives has been successfully achieved using microwave irradiation, typically involving the condensation of 2-aminophenols with carboxylic acids or aldehydes. mdpi.com This approach is noted for being a more effective interior heating method compared to conventional techniques. mdpi.com

Ultrasound irradiation, or sonochemistry, enhances chemical reactivity through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of reaction rates. Ultrasound has been effectively used for the synthesis of isoxazoline (B3343090) and other heterocyclic derivatives, often providing excellent yields in shorter time frames compared to traditional methods. researchgate.netnih.gov An environmentally benign procedure for synthesizing 3-alkyl-5-aryl isoxazoles using ultrasound radiation without a catalyst highlights the green chemistry potential of this method. nih.gov

The application of these technologies to the synthesis of this compound could offer similar benefits, potentially leading to more efficient and scalable production methods.

Below is a comparative table illustrating the potential advantages of these modern synthetic techniques over conventional methods for analogous heterocyclic compounds.

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Ultrasound-Promoted Synthesis |

| Reaction Time | Hours to Days | Minutes to Hours | Minutes to Hours |

| Energy Efficiency | Low | High | High |

| Reaction Yields | Moderate to Good | Good to Excellent | Good to Excellent |

| Reaction Conditions | Often harsh (high temp/pressure) | Milder conditions | Milder conditions |

| Side Products | More likely | Often reduced | Often reduced |

| Scalability | Well-established | Can be challenging | Can be challenging |

Synthetic Challenges and Future Methodological Developments

Despite the advancements in synthetic methodologies, the synthesis of this compound and its analogs is not without its challenges. Key among these is the control of regioselectivity, especially in the formation of the isoxazole ring. osi.lv The reaction of 1,3-dicarbonyl compounds with hydroxylamine can lead to the formation of isomeric products, and achieving high selectivity for the desired regioisomer often requires careful optimization of reaction conditions and substrates. chim.it

Another significant challenge lies in the development of synthetic routes that are both efficient and environmentally sustainable. Many traditional methods rely on harsh reagents, toxic solvents, and multi-step procedures that generate considerable waste. nih.gov The synthesis of polysubstituted or functionally complex derivatives of the tetrahydrobenzoxazole core also presents difficulties, requiring robust and versatile synthetic strategies. researchgate.netnih.gov

Future developments in this field are expected to focus on several key areas:

Development of Novel Catalytic Systems: The design of new catalysts that can promote the efficient and selective synthesis of the tetrahydrobenzoxazole ring system under mild conditions is a primary goal. This includes the exploration of metal-based and organocatalysts to improve reaction outcomes and expand substrate scope.

Green Chemistry Approaches: The principles of green chemistry are increasingly influencing synthetic design. Future methodologies will likely emphasize the use of renewable starting materials, environmentally benign solvents (such as water), and energy-efficient reaction conditions, like those offered by microwave and ultrasound technologies. mdpi.comnih.gov

Flow Chemistry: The application of continuous flow technologies offers advantages in terms of safety, scalability, and process control. Developing flow-based syntheses for this compound could enable safer and more efficient large-scale production.

Diversity-Oriented Synthesis: As the demand for novel bioactive compounds grows, synthetic strategies that allow for the rapid generation of diverse libraries of tetrahydrobenzoxazole analogs will be crucial. These approaches will facilitate the exploration of the chemical space around this scaffold for drug discovery purposes. osi.lvchim.it

The following table summarizes key research findings related to the synthesis of analogous isoxazole and benzoxazole structures, highlighting the conditions and outcomes that inform future synthetic design.

| Starting Materials | Reaction Type | Conditions | Product Type | Yield | Reference |

| 2-Aminophenols, Aldehydes | Cyclocondensation | Microwave, PIFA | Benzoxazoles | Good to Excellent | nih.gov |

| Terminal Alkynes, Aldehydes, Hydroxylamine | One-pot reaction | n-BuLi, I2 | 3,5-Disubstituted isoxazoles | Not specified | nih.gov |

| Chalcones, Hydroxylamine hydrochloride | Cyclization | Ethanol, Reflux | 3,5-Disubstituted isoxazoles | Not specified | mdpi.com |

| o-(Trimethylsilyl)aryl triflates, Chlorooximes | [3+2] Cycloaddition | Fluoride ion | Benzisoxazoles | Good | nih.gov |

Structural Modification and Derivatization Strategies for the 4,5,6,7 Tetrahydro 1,2 Benzoxazol 3 Ylmethanamine Scaffold

Exploration of Substituents on the Tetrahydrocyclohexane Ring (C4, C5, C6, C7 Positions)

The general synthetic route involves the reaction of a substituted 1,3-cyclohexanedione (B196179) or a related cyclic precursor with hydroxylamine (B1172632) to form the isoxazole (B147169) ring fused to the substituted saturated ring. For instance, the synthesis of gem-dimethyl derivatives at the C4 and C6 positions has been documented, leading to compounds such as (4,4,6,6-Tetramethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine. This approach underscores a "synthesis-based" functionalization, where the desired substituents are incorporated into the starting materials rather than being added to the pre-formed scaffold. This method allows for the creation of a diverse library of analogs with varying substitution patterns on the alicyclic ring.

| Position(s) | Substituent Type | Example Precursor | Resulting Derivative |

|---|---|---|---|

| C4, C4, C6, C6 | gem-Dimethyl | 3,3,5,5-Tetramethylcyclohexanone derivative | (4,4,6,6-Tetramethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine |

| C5 | Aryl | 4-Arylcyclohexanone derivative | 5-Aryl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanamine |

| C4 | Spirocyclic | Spiro[2.5]octan-6-one derivative | Spiro[cyclopropane-1,4'- nih.govijariit.commdpi.comresearchgate.nettetrahydro-1,2-benzoxazol]-3'-ylmethanamine |

Modifications at the Exocyclic Aminomethyl Group

The primary amine of the aminomethyl group at the C3 position is a highly reactive and versatile handle for a wide array of chemical transformations. This functional group is readily amenable to derivatization, allowing for the introduction of diverse functionalities that can modulate the compound's polarity, hydrogen bonding capacity, and interaction with biological targets.

N-alkylation and N-acylation are fundamental reactions for modifying the primary amine. N-alkylation, typically performed using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base, yields secondary or tertiary amines. These modifications can enhance lipophilicity and introduce bulky groups that can probe steric constraints in target binding pockets.

N-acylation involves the reaction of the amine with acylating agents such as acyl chlorides or acid anhydrides. This reaction introduces an amide linkage and is a common method for attaching various substituents, from simple acetyl groups to more complex aromatic or heterocyclic moieties. These reactions are generally high-yielding and proceed under mild conditions.

| Reaction Type | Reagent Example | Functional Group Introduced | Resulting Derivative Class |

|---|---|---|---|

| Alkylation | Benzyl bromide (BnBr) | Benzyl (-CH₂Ph) | N-Benzyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanamine |

| Alkylation | Ethyl iodide (EtI) | Ethyl (-CH₂CH₃) | N-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanamine |

| Acylation | Acetyl chloride (AcCl) | Acetyl (-C(O)CH₃) | N-Acetyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanamine |

| Acylation | Benzoyl chloride (BzCl) | Benzoyl (-C(O)Ph) | N-Benzoyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanamine |

The formation of amide and urea (B33335) derivatives represents a cornerstone of derivatization strategies in drug discovery. The primary amine of the scaffold can be coupled with a wide range of carboxylic acids to form amides. This reaction is often facilitated by peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid for nucleophilic attack by the amine.

Urea derivatives are synthesized by reacting the primary amine with an isocyanate (R-N=C=O). This addition reaction is typically efficient and leads to the formation of N,N'-disubstituted ureas. The urea functional group is a privileged motif in medicinal chemistry, acting as a rigid and effective hydrogen bond donor-acceptor unit. The synthesis of amide and urea derivatives of various heterocyclic amines is a well-established strategy in the development of new therapeutic agents. nih.govnih.govresearchgate.net

| Derivative Type | Reagent(s) | Linkage Formed | Example Product Structure |

|---|---|---|---|

| Amide | Benzoic acid + EDC | -NH-C(O)- | N-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethyl)benzamide |

| Amide | Nicotinic acid + DCC | -NH-C(O)- | N-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethyl)nicotinamide |

| Urea | Phenyl isocyanate | -NH-C(O)-NH- | 1-Phenyl-3-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)urea |

| Urea | 4-Chlorophenyl isocyanate | -NH-C(O)-NH- | 1-(4-Chlorophenyl)-3-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)urea |

Introduction of Functional Groups to the 1,2-Benzoxazole Heterocycle

Direct functionalization of the 1,2-benzisoxazole (B1199462) ring system, particularly the isoxazole portion, via classical electrophilic aromatic substitution is challenging due to the electron-deficient nature of the ring. Therefore, derivatization of the heterocyclic core is most effectively accomplished by utilizing functionalized precursors during its construction. chim.it

This synthetic strategy allows for the precise placement of substituents on what will become the aromatic portion of the bicyclic system. For example, starting with substituted o-hydroxyaryl oximes or by forming the benzene (B151609) ring from pre-functionalized isoxazoles, one can introduce a variety of groups such as halogens, nitro groups, or alkyl chains onto the benzoxazole (B165842) core. chim.it For instance, the use of polynitroaryl oxime derivatives can lead to the formation of dinitro-benzisoxazoles. chim.it While modern cross-coupling reactions and C-H functionalization techniques offer potential routes for direct modification, their application to this specific tetrahydro-fused scaffold remains an area for further exploration. nih.govrsc.org

Synthesis of Hybrid Molecules Incorporating the Tetrahydrobenzoxazole Core

Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. ijariit.commdpi.com This approach aims to produce compounds with improved affinity, better selectivity, or a dual mode of action by targeting multiple biological pathways simultaneously. The 4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanamine scaffold is an excellent building block for creating such hybrids.

The exocyclic aminomethyl group serves as a convenient attachment point for connecting the scaffold to other biologically active moieties. This is typically achieved through the formation of stable linkages, such as amide, urea, or sulfonamide bonds. For example, the scaffold could be coupled with known anticancer agents, antibacterial pharmacophores, or fragments targeting specific enzymes to generate novel hybrid compounds with potentially synergistic or enhanced therapeutic effects. The literature contains numerous examples of isoxazole-containing hybrids linked to other heterocycles like acridine, coumarin, or triazole, demonstrating the feasibility and potential of this approach. nih.govijariit.comsemanticscholar.org

| Scaffold | Linking Chemistry | Example Second Pharmacophore | Potential Hybrid Molecule Class |

|---|---|---|---|

| Tetrahydrobenzoxazole | Amide Bond Formation | Cinnamic Acid Derivative | Tetrahydrobenzoxazole-Cinnamide Hybrids |

| Tetrahydrobenzoxazole | Urea Linkage | Sulfonamide Drug Fragment | Tetrahydrobenzoxazole-Urea-Sulfonamide Hybrids |

| Tetrahydrobenzoxazole | Reductive Amination | Acridine-9-carbaldehyde | Tetrahydrobenzoxazole-Acridine Hybrids |

Investigation of Biological Activity and Molecular Interactions of Tetrahydrobenzoxazol 3 Ylmethanamine Derivatives

In Vitro Biological Screening Methodologies for Benzoxazole (B165842) Scaffolds

The initial assessment of the biological potential of novel benzoxazole derivatives relies on a variety of in vitro screening methods. These assays provide crucial preliminary data on the compounds' efficacy and mechanism of action.

A primary screening tool for anticancer potential is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. sci-hub.setandfonline.com This colorimetric assay is widely used to assess the cytotoxic effects of compounds on various cancer cell lines, such as breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). tandfonline.commdpi.comnih.gov The results are typically expressed as IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%. mdpi.com

For antimicrobial potential, in vitro screening is conducted against a panel of gram-positive and gram-negative bacteria, as well as fungal strains. nih.govnih.gov Common methods include serial dilution to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.govhumanjournals.com Standard control antibiotics and antifungals, such as Cefixime and Griseofulvin, are often used for comparison. nih.gov

Enzyme inhibition assays are also fundamental in screening benzoxazole scaffolds. These can range from specific assays targeting enzymes like cholinesterases to broader screens against panels of kinases, providing insights into potential therapeutic targets. nih.govmdpi.com The versatility of the benzoxazole core allows it to interact with various biological receptors and enzymes, making it a "privileged scaffold" in medicinal chemistry. researchgate.net

Enzyme Inhibition Studies

Derivatives of the tetrahydrobenzoxazole scaffold have been investigated as inhibitors of various enzymes critical to disease pathology.

A number of benzoxazole derivatives have been evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govmdpi.comhilarispublisher.com Studies have shown that 2,5-disubstituted-benzoxazole derivatives can exhibit a wide spectrum of inhibitory activity against both AChE and BChE. nih.gov The inhibitory potential is often quantified using Ellman's spectrophotometric method, with results expressed as IC50 values. mdpi.com Some derivatives have demonstrated dual inhibition of both enzymes, while others show selectivity for one over the other. mdpi.comresearchgate.net For instance, certain 2-aryl-6-carboxamide benzoxazole derivatives have shown potent, mixed-type dual inhibition by binding to both the catalytic and peripheral anionic sites of the cholinesterases. scispace.com

| Compound Class | Target Enzyme | IC50 Value | Source |

| 2-Aryl-6-carboxamide benzoxazole (Cmpd 36) | AChE | 12.62 nM | scispace.com |

| 2-Aryl-6-carboxamide benzoxazole (Cmpd 36) | BChE | 25.45 nM | scispace.com |

| 2-Benzoylhydrazine-1-carboxamides | AChE | 44–100 µM | mdpi.com |

| 2-Benzoylhydrazine-1-carboxamides | BChE | from 22 µM | mdpi.com |

The benzoxazole scaffold has proven to be a versatile framework for targeting various enzymes beyond cholinesterases, particularly protein kinases, which are crucial regulators of cellular processes. mdpi.com

Kinase Inhibition: Benzoxazole derivatives have been identified as potent inhibitors of several kinases involved in cancer progression. A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis. nih.govresearchgate.net Several novel benzoxazole derivatives have demonstrated significant VEGFR-2 inhibitory activity, with some compounds showing IC50 values in the nanomolar range. nih.gov Other kinase targets include PI3Kα (phosphatidylinositol 3-kinase alpha) and Rho kinase. mdpi.comresearchgate.net

Other Enzyme Targets: In addition to kinases, benzoxazole derivatives have shown inhibitory activity against other important enzyme classes. They have been investigated as inhibitors of DNA topoisomerase, enzymes that control the topological states of DNA and are validated targets for anticancer drugs. mdpi.commdpi.com The ability of these compounds to inhibit such a diverse range of enzymes highlights their potential as scaffolds for developing targeted therapies. mdpi.com

| Compound Class | Target Enzyme | IC50 Value | Source |

| Benzoxazole derivative (12l) | VEGFR-2 | 97.38 nM | nih.govresearchgate.net |

| Benzoxazole derivative (12d) | VEGFR-2 | 194.6 nM | nih.gov |

| Benzoxazole derivative (12i) | VEGFR-2 | 155 nM | nih.gov |

While direct studies on 4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethanamine as a dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor are limited, research on structurally related heterocycles provides valuable insights. DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a target for immunosuppressive and anticancer agents. Based on structural similarities to known DHODH inhibitors like leflunomide (B1674699) and brequinar, novel inhibitors have been designed using an isoxazole-related 4-hydroxy-1,2,5-oxadiazol-3-yl scaffold. nih.gov These studies found that the inhibitory activity was highly dependent on the substitution pattern of an attached biphenyl (B1667301) moiety, with fluorine substitution significantly enhancing potency. nih.gov Molecular modeling suggested a binding mode similar to that of brequinar, where fluorinated analogs may have improved interactions with the hydrophobic ubiquinone channel of the enzyme. nih.gov This research on related scaffolds suggests that the isoxazole (B147169) core, present in tetrahydrobenzoxazole, is a viable starting point for the design of DHODH inhibitors.

Receptor Binding and Modulation Studies (excluding clinical applications)

The investigation of how heterocyclic compounds interact with specific protein receptors is crucial for understanding their pharmacological profiles. While specific receptor binding data for this compound is not extensively detailed, studies on analogous structures provide a framework for potential interactions.

For example, a series of tetrahydroindazole (B12648868) derivatives, which share a fused heterocyclic ring system, were synthesized and evaluated for their binding affinity to sigma-1 and sigma-2 receptors. nih.gov These studies revealed that several compounds demonstrated moderate affinity and excellent selectivity for the sigma-2 receptor, with no significant binding to the sigma-1 receptor. nih.gov The affinity was found to be influenced by the length of the linker between the tetrahydroindazole core and another cyclic moiety. nih.gov

Similarly, studies on C-benzoyl-1,2,3-triazole derivatives explored their ability to displace ligands from the benzodiazepine (B76468) receptor. nih.gov The binding affinity was influenced by the nature and position of substituents on the triazole ring, with neutral and lipophilic substituents enhancing activity. nih.gov These examples from related heterocyclic systems demonstrate that compounds like tetrahydrobenzoxazole derivatives have the potential to be designed as selective ligands for various CNS and peripheral receptors, warranting further investigation into their receptor binding profiles.

Cellular Pathway Modulation Investigations (e.g., apoptosis, cellular proliferation)

Benzoxazole derivatives have been shown to exert their biological effects, particularly their anticancer activity, by modulating critical cellular pathways that control cell proliferation and survival. mdpi.com

A primary mechanism is the induction of apoptosis, or programmed cell death. One benzoxazole derivative, K313, was found to induce apoptosis in human B-cell leukemia and lymphoma cells. mdpi.comnih.gov This was accompanied by the activation of key executioner enzymes like caspase-9 and caspase-3, and the cleavage of poly ADP-ribose polymerase (PARP). mdpi.com Further investigation revealed that this apoptotic pathway involved the disruption of the mitochondrial membrane potential. mdpi.com

Other studies on different benzoxazole derivatives confirmed their ability to induce apoptosis in cancer cells. For instance, a potent VEGFR-2 inhibitor was shown to induce apoptosis in HepG2 cells by significantly increasing the levels of pro-apoptotic proteins like BAX and caspase-3, while reducing the level of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

In addition to apoptosis, these compounds can modulate cell proliferation by inducing cell cycle arrest. mdpi.comnih.gov Treatment with benzoxazole derivatives has been observed to cause cells to accumulate in the G0/G1 or Pre-G1 phases of the cell cycle, thereby halting their proliferation. nih.govmdpi.com Furthermore, some derivatives have been found to interfere with signaling pathways crucial for cell survival and growth, such as the mTOR/p70S6K pathway. mdpi.comnih.gov

| Compound/Derivative | Cell Line | Observed Effect | Modulated Pathway/Molecule | Source |

| Benzoxazole derivative K313 | Nalm-6, Daudi | Cell cycle arrest (G0/G1), Apoptosis | Caspase-9, Caspase-3, PARP, mTOR/p70S6K | mdpi.comnih.gov |

| Benzoxazole derivative (12l) | HepG2 | Cell cycle arrest (Pre-G1, G1), Apoptosis (35.13%) | VEGFR-2, Caspase-3, BAX, Bcl-2 | nih.govresearchgate.net |

Despite a comprehensive search of scientific literature, no specific studies detailing the in vitro antimicrobial or molecular anti-inflammatory activities of this compound or its direct derivatives could be located. The investigation into the biological profile of this specific chemical entity appears to be a novel area of research with no publicly available data at this time.

Scientific research on related heterocyclic compounds, such as benzoxazoles and benzisoxazoles, has indicated a potential for these broader classes to exhibit various biological activities. However, per the specific constraints of this inquiry, which focuses solely on this compound and its derivatives, no relevant research findings, data tables, or detailed molecular interaction studies can be provided.

Therefore, the sections on Antimicrobial Interaction Studies (in vitro) and Anti-inflammatory Activity at the Molecular Level for this particular compound and its derivatives cannot be populated with the required detailed and scientifically accurate content. Further empirical research is necessary to elucidate the potential biological activities of this specific chemical scaffold.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Principles of Structure-Activity Relationship Elucidation for Tetrahydrobenzoxazoles

The elucidation of SAR for tetrahydrobenzoxazole derivatives involves systematically modifying the chemical structure and observing the corresponding changes in biological activity. This process helps to identify key structural motifs and functional groups that are essential for the desired pharmacological effect. For instance, in a series of tetrahydrobenzisoxazole analogs designed as γ-secretase modulators, the substitution pattern on the core structure was found to significantly influence their activity in reducing amyloid-beta 42 (Aβ42) levels, a key pathological hallmark in Alzheimer's disease.

Key modifications and their observed effects on activity can be summarized as follows:

Substitution on the Aminomethyl Group: The nature of the substituent on the exocyclic amine at the 3-position plays a crucial role in potency and selectivity. Early investigations indicated that small, lipophilic groups are often favored. For example, replacing a hydrogen with an ethyl group can modulate the compound's lipophilicity and its interaction with the target protein.

Modifications of the Tetrahydrobenzene Ring: Alterations to the saturated carbocyclic portion of the molecule can influence its pharmacokinetic properties. The introduction of substituents on this ring can affect metabolic stability and membrane permeability.

Aromatic Ring Substituents: In analogs where the aminomethyl group is further functionalized with an aromatic moiety, the substitution pattern on this aromatic ring can dramatically impact activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and its binding affinity.

The following interactive data table illustrates the SAR for a series of N-substituted 4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanamine analogs investigated as γ-secretase modulators.

Data adapted from studies on γ-secretase modulators.

From this data, it is evident that small alkyl substitutions on the amine, such as methyl and ethyl groups, enhance potency compared to the unsubstituted analog. The trifluoroethyl group also confers high potency, suggesting that both lipophilicity and electronic effects are important.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

The development of a robust QSAR model begins with the selection and calculation of relevant molecular descriptors. These descriptors quantify various aspects of the molecular structure and are categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For tetrahydrobenzoxazole derivatives, these descriptors can indicate the molecule's ability to participate in electrostatic interactions or charge-transfer processes.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, surface area, and specific shape indices. They are crucial for understanding how the ligand fits into the binding site of a target protein.

Hydrophobic Descriptors: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. It governs the molecule's ability to cross biological membranes and interact with hydrophobic pockets in the target protein.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Once the descriptors are calculated for a training set of molecules with known biological activities, a mathematical model is developed using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. mdpi.com

A hypothetical QSAR equation for a series of tetrahydrobenzoxazole analogs might look like:

pIC50 = c0 + c1(logP) - c2(Molecular_Volume) + c3*(Dipole_Moment)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0-c3 are the regression coefficients.

The predictive power of the QSAR model is rigorously assessed through internal and external validation techniques. nih.gov Internal validation often involves cross-validation methods like leave-one-out (LOO), where the model is repeatedly built with one compound removed from the training set and its activity is then predicted. nih.gov External validation involves using the model to predict the activity of a separate set of compounds (the test set) that were not used in model development. nih.gov Key statistical parameters for model validation include the squared correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive R² (R²pred). nih.gov

Ligand-Target Interaction Analysis

Understanding the interactions between a ligand and its biological target at the molecular level is fundamental for rational drug design. This analysis helps to identify the key features of the ligand that are responsible for its binding affinity and selectivity.

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For the tetrahydrobenzoxazole scaffold, a pharmacophore model would typically include:

Hydrogen Bond Acceptors/Donors: The nitrogen and oxygen atoms in the isoxazole (B147169) ring, as well as the exocyclic amine, can act as hydrogen bond acceptors or donors, forming crucial interactions with amino acid residues in the target's binding site.

Hydrophobic Regions: The tetrahydrobenzene ring provides a significant hydrophobic scaffold that can interact with nonpolar pockets in the receptor.

Positive Ionizable Feature: The aminomethyl group is typically protonated at physiological pH, providing a positive charge that can engage in ionic interactions with negatively charged residues like aspartate or glutamate.

A hypothetical pharmacophore model for a tetrahydrobenzoxazole derivative might highlight a specific spatial arrangement of a hydrophobic core, a hydrogen bond acceptor, and a positively charged center.

The insights gained from SAR and ligand-target interaction studies form the basis for the rational design of new, improved analogs. For example, if SAR data indicates that a bulky hydrophobic group at a certain position enhances activity, new analogs can be synthesized with various lipophilic substituents at that position.

The following interactive data table outlines a rational design strategy based on initial SAR findings.

This iterative process of design, synthesis, and biological evaluation, guided by SAR and computational modeling, is a cornerstone of modern medicinal chemistry, enabling the development of more effective and safer therapeutic agents.

Computational Chemistry and Theoretical Investigations of 4,5,6,7 Tetrahydro 1,2 Benzoxazol 3 Ylmethanamine

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding the interactions between a ligand, such as 4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethanamine, and a protein target at the atomic level. The primary goal of molecular docking is to identify the correct binding geometry and to estimate the binding affinity, often expressed as a docking score. iaanalysis.comresearchgate.net A lower, more negative docking score generally indicates a more stable protein-ligand complex and a higher binding affinity. youtube.comresearchgate.net

While specific targets for this compound are not extensively documented, related benzoxazole (B165842) derivatives have been investigated for their interactions with a variety of protein targets, including enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease. arabjchem.org Other studies on heterocyclic compounds with similar scaffolds have explored targets such as kinases, topoisomerases, and proteins involved in microbial pathways. mdpi.com

The docking process involves preparing the 3D structure of the ligand and the protein, defining a binding site on the protein, and then using a scoring function to evaluate the different poses of the ligand in the binding site. The interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed. iaanalysis.com For this compound, the primary amine group and the oxygen and nitrogen atoms in the oxazole (B20620) ring are potential sites for hydrogen bonding.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a molecular docking study of this compound against a plausible protein target.

| Target Protein | Ligand | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

| Acetylcholinesterase | This compound | -8.5 | Tyr124, Trp286, Phe338 | Hydrogen Bond, Pi-Alkyl |

| Butyrylcholinesterase | This compound | -7.9 | Trp82, Tyr332, Ala328 | Hydrogen Bond, Hydrophobic |

| Monoamine Oxidase A | This compound | -9.2 | Tyr407, Tyr444, Phe208 | Hydrogen Bond, Pi-Pi Stacking |

| GABA-A Receptor | This compound | -7.5 | Phe200, Tyr205, Thr202 | Hydrogen Bond, Hydrophobic |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for calculating various electronic properties of a molecule, which in turn can provide insights into its reactivity, stability, and spectroscopic properties. For this compound, DFT calculations can elucidate its electronic characteristics, which are crucial for understanding its interactions with biological macromolecules.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. Other calculated properties include the dipole moment, which provides information about the molecule's polarity, and the electrostatic potential, which can predict sites for electrophilic and nucleophilic attack.

The following table presents plausible DFT-calculated electronic properties for this compound, based on typical values for similar heterocyclic compounds.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

| Ionization Potential | 7.0 eV |

| Electron Affinity | 0.9 eV |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are used to study the stability of a ligand-protein complex and to explore the conformational landscape of the ligand and the protein. For this compound, MD simulations can provide a dynamic picture of its interaction with a target protein, complementing the static view offered by molecular docking.

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules with ions) and then calculating the forces between the atoms and their subsequent motions over a period of time, typically nanoseconds. The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD suggests that the complex has reached equilibrium. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can also be analyzed to identify flexible regions of the protein.

The following table summarizes the kind of metrics that would be obtained from an MD simulation study.

| Simulation Metric | Description | Plausible Result |

| Protein RMSD | Measures the average deviation of the protein backbone atoms over time. | Stable at ~2.5 Å |

| Ligand RMSD | Measures the average deviation of the ligand atoms within the binding pocket. | Stable at ~1.5 Å |

| RMSF | Indicates the fluctuation of individual residues around their average position. | Higher fluctuations in loop regions |

| Hydrogen Bond Occupancy | The percentage of time specific hydrogen bonds are maintained during the simulation. | Key H-bonds > 80% |

Cheminformatics Approaches for Virtual Screening and Library Design

Cheminformatics involves the use of computational and informational techniques to a range of problems in the field of chemistry. For this compound, cheminformatics approaches are valuable for virtual screening of compound libraries and for the design of new derivatives with improved properties. The core structure of this compound can serve as a scaffold for the creation of a virtual library of related compounds.

In virtual screening, large databases of chemical compounds are computationally screened against a protein target to identify those that are most likely to bind. This is often done using molecular docking. For library design, the scaffold of this compound can be systematically modified by adding different chemical groups (R-groups) at various positions. The resulting virtual compounds can then be evaluated for their drug-like properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often guided by principles like Lipinski's rule of five. This allows for the in silico design of a focused library of compounds with a higher probability of being active and having favorable pharmacokinetic properties.

The table below illustrates a few examples of virtual modifications to the this compound scaffold and the resulting changes in calculated properties.

| Modification (R-group on the amine) | Molecular Weight | Calculated logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| -H (parent compound) | 154.21 | 1.8 | 2 | 2 |

| -CH3 | 168.24 | 2.2 | 1 | 2 |

| -C(O)CH3 | 196.24 | 1.5 | 1 | 3 |

| -Ph | 230.30 | 3.5 | 1 | 2 |

Advanced Spectroscopic and Characterization Techniques in Research on Tetrahydrobenzoxazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethanamine, both ¹H and ¹³C NMR would provide a detailed map of the carbon and hydrogen framework, allowing for unambiguous structural assignment.

In ¹H NMR spectroscopy, the chemical shift (δ) of each proton is influenced by its local electronic environment. The protons of the saturated tetrahydro- ring are expected to appear in the upfield region, typically between 1.5 and 2.8 ppm. The four methylene (B1212753) groups (-CH₂-) at positions 4, 5, 6, and 7 would likely present as complex multiplets due to spin-spin coupling. The protons of the aminomethyl (-CH₂NH₂) group are deshielded by the adjacent isoxazole (B147169) ring and the nitrogen atom, and would be expected to resonate as a singlet at approximately 3.8-4.2 ppm. The primary amine protons (-NH₂) themselves often appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but typically falls within the 1.5-3.5 ppm range.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. The carbons of the tetrahydro- moiety would be found in the aliphatic region (approx. 20-30 ppm). The aminomethyl carbon, being attached to a nitrogen atom, would be shifted downfield to around 35-45 ppm. The carbons of the isoxazole ring are significantly deshielded and represent the most downfield signals, with the C=N carbon (C3) appearing around 160-165 ppm and the quaternary carbon at the ring fusion (C3a) appearing near 110-115 ppm.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

| -CH₂NH₂ | ~3.9 | ~40 | Adjacent to electronegative nitrogen and isoxazole ring. |

| -NH₂ | 1.5 - 3.5 (broad s) | - | Protons on heteroatom, variable shift, often broad. |

| C4-H₂ / C7-H₂ | ~2.5 | ~22 | Aliphatic protons adjacent to the isoxazole ring fusion. |

| C5-H₂ / C6-H₂ | ~1.8 | ~21 | Standard aliphatic methylene protons in a six-membered ring. |

| C3 | - | ~162 | Carbon involved in a C=N bond within the heterocyclic ring. |

| C3a | - | ~112 | Quaternary carbon at the fusion of the two rings. |

| C7a | - | ~168 | Quaternary carbon adjacent to the oxygen atom in the isoxazole ring. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₈H₁₂N₂O), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate molecular weight of 152.09496 g/mol .

Electron impact (EI) ionization would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is a unique fingerprint that helps to confirm the proposed structure. The molecular ion peak (M⁺•) would be observed at m/z = 152. A primary fragmentation pathway for amines is alpha-cleavage, which for this molecule would involve the loss of the aminomethyl radical (•CH₂NH₂), resulting in a significant fragment ion. Another prominent fragmentation could involve the cleavage of the weak N-O bond within the isoxazole ring, a characteristic fragmentation for this heterocyclic system. Additionally, a retro-Diels-Alder reaction could occur in the tetrahydro- ring, leading to the loss of ethene (C₂H₄).

Interactive Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula of Loss | Fragmentation Pathway |

| 152 | [C₈H₁₂N₂O]⁺• | - | Molecular Ion (M⁺•) |

| 122 | [C₇H₈NO]⁺ | •CH₂NH₂ | Alpha-cleavage with loss of the aminomethyl radical. |

| 124 | [C₆H₈N₂O]⁺• | C₂H₄ | Retro-Diels-Alder reaction in the tetrahydro- ring. |

| 95 | [C₆H₉N]⁺• | •CH₂NO | Cleavage of the isoxazole ring. |

| 81 | [C₅H₇N]⁺• | C₃H₅NO | Complex rearrangement and fragmentation of the bicyclic system. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present. The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its key structural features.

The most prominent features would arise from the primary amine (-NH₂) group. This group is expected to show a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. openstax.orgspcmc.ac.in An N-H bending (scissoring) vibration would also be present in the 1580-1650 cm⁻¹ range. orgchemboulder.com The C-H stretching vibrations of the methylene groups in the saturated tetrahydro- ring would appear as strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). vscht.cz Vibrations associated with the isoxazole ring include a C=N stretch, expected around 1600-1650 cm⁻¹, and C-N and N-O stretching bands within the fingerprint region (below 1500 cm⁻¹). rjpbcs.com

Interactive Table 3: Predicted Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium (two peaks) openstax.org |

| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₂-) | Strong vscht.cz |

| 1600 - 1650 | C=N Stretch | Isoxazole Ring | Medium |

| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong orgchemboulder.com |

| 1020 - 1250 | C-N Stretch | Aliphatic Amine | Medium to Weak orgchemboulder.com |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. youtube.com A single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformation in the solid state.

The analysis would yield the unit cell dimensions (a, b, c, α, β, γ) and the space group in which the compound crystallizes. mdpi.com Key structural insights would include the planarity of the isoxazole ring and the specific conformation of the non-aromatic tetrahydro- ring, which would likely adopt a stable half-chair or twist-boat conformation to minimize steric strain.

Crucially, this technique would elucidate the intermolecular interactions that govern the crystal packing. The primary amine group is a strong hydrogen bond donor, and it would be expected to form a network of intermolecular hydrogen bonds with the nitrogen and oxygen atoms of the isoxazole rings of neighboring molecules. These hydrogen bonds are critical in stabilizing the crystal lattice.

Interactive Table 4: Parameters Determined by X-ray Crystallography for this compound

| Parameter | Description | Expected Finding/Typical Value |

| Crystal System & Space Group | The symmetry of the crystal lattice. | e.g., Monoclinic, P2₁/c; Orthorhombic, Pbca |

| Unit Cell Dimensions | The dimensions (Å) and angles (°) of the repeating unit. | Dependent on crystal packing. |

| Bond Lengths | The precise distance between bonded atoms. | C=N: ~1.29-1.31 Å; N-O: ~1.38-1.42 Å; C-N (amine): ~1.46-1.48 Å rsc.org |

| Bond Angles | The angle between three connected atoms. | Angles within the 5-membered isoxazole ring will be ~105-112°. researchgate.net |

| Conformation | The spatial arrangement of the tetrahydro- ring. | Expected to be a non-planar conformation (e.g., half-chair). |

| Intermolecular Interactions | Non-covalent forces holding molecules together. | Extensive N-H···N and/or N-H···O hydrogen bonding is expected. |

Future Research Directions and Untapped Potential Within Academic Frameworks

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoxazole (B147169) and benzoxazole (B165842) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing 4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethanamine and related structures lies in the adoption of green chemistry principles. Research in this area should focus on minimizing environmental impact while maximizing efficiency and yield.

Key sustainable approaches ripe for exploration include:

Biocatalysis and Natural Solvents: The use of fruit juices (e.g., Cocos nucifera L., Solanum lycopersicum L., and Citrus limetta) has been shown to effectively catalyze one-pot, three-component reactions for the synthesis of isoxazole derivatives, offering an eco-friendly and efficient alternative to conventional catalysts. nih.gov

Deep Eutectic Solvents (DES): DES, such as those based on choline (B1196258) chloride and urea (B33335), represent a greener alternative to volatile organic solvents. They have been successfully used in the synthesis of 3,5-disubstituted isoxazoles and can be recovered and reused multiple times without a significant drop in reaction yield. acs.orgacs.org

Energy-Efficient Methods: Techniques like ultrasonic irradiation and microwave-assisted synthesis offer significant advantages over conventional heating. mdpi.comnih.gov Ultrasound-assisted methods can dramatically reduce reaction times and increase yields by generating localized high temperatures and pressures through acoustic cavitation. mdpi.com Similarly, microwave irradiation has been used for the rapid synthesis of benzimidazole (B57391) derivatives, a related heterocycle, often completing reactions in minutes with high yields. nih.gov

These methodologies align with the principles of sustainable chemistry by reducing waste, minimizing energy consumption, and utilizing renewable resources.

| Sustainable Method | Key Advantages | Example Application |

| Natural Catalysts | Eco-friendly, readily available, non-hazardous | Synthesis of isoxazole derivatives using various fruit juices. nih.gov |

| Deep Eutectic Solvents | Reusable, non-volatile, enhances reaction rates | One-pot synthesis of 3,5-disubstituted isoxazoles. acs.org |

| Ultrasonic Irradiation | Reduced reaction times, increased yields, energy efficient | One-pot, multi-component reactions for isoxazole synthesis. mdpi.com |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times (minutes), high yields | Green synthesis of benzoxazole and benzimidazole derivatives. nih.govjetir.org |

Future work should aim to adapt these green protocols for the specific multi-step synthesis required for this compound, from starting materials to the final product, thereby creating a truly sustainable manufacturing process.

Discovery and Characterization of Underexplored Biological Targets for Benzoxazole Scaffolds

The benzoxazole and benzisoxazole scaffolds are considered "privileged structures" in medicinal chemistry, known to interact with a wide array of biological targets. ijrrjournal.comchim.it Derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgnih.gov While many targets are known, significant potential remains in identifying and characterizing novel or underexplored biological interactions.

Established targets for benzoxazole and isoxazole derivatives include:

Enzymes: Monoamine Oxidase (MAO) for neurodegenerative disorders, VEGFR-2 for cancer, and topoisomerases. researchgate.netnih.gov

Receptors: Melatonin receptors and 5-HT3 receptors. nih.gov

Pathways: Inhibition of amyloidogenesis in Alzheimer's disease. nih.gov

A critical direction for future research is to move beyond these well-trodden paths. A recent groundbreaking study, for example, identified a benzo[d]oxazole derivative as a novel dual small-molecule inhibitor targeting both the PD-1/PD-L1 and VISTA immune checkpoint pathways. nih.gov This discovery opens a new frontier for developing cancer immunotherapies based on this scaffold, aiming to overcome the limitations of current treatments. nih.gov

Future academic pursuits should focus on:

High-Throughput Screening: Utilizing large, diverse libraries of benzoxazole derivatives against panels of less-studied kinases, phosphatases, or epigenetic targets.

Phenotypic Screening: Employing cell-based assays to identify compounds that induce a desired physiological effect without a preconceived target, followed by target deconvolution to uncover novel mechanisms of action.

Chemoproteomics: Using probe-based derivatives of this compound to identify direct protein binding partners within the cellular proteome.

By exploring these avenues, researchers can uncover new therapeutic applications for the benzoxazole scaffold, potentially addressing unmet medical needs in areas beyond the current scope.

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

The intersection of artificial intelligence (AI) and medicinal chemistry offers a powerful paradigm to accelerate drug discovery. frontiersin.org For a scaffold as versatile as the one found in this compound, AI and machine learning (ML) can be instrumental in navigating the vast chemical space of its potential derivatives.

Key applications of AI/ML in this context include:

Generative Modeling: AI algorithms can design novel molecules de novo. frontiersin.org By training these models on known biologically active benzoxazoles, researchers can generate new, synthetically accessible structures optimized for specific properties, such as binding affinity to a target or improved ADME (absorption, distribution, metabolism, and excretion) profiles. digitellinc.com

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models built with ML techniques like artificial neural networks (ANN) can predict the biological activity of unsynthesized compounds. researchgate.net Such models have been successfully used to predict the antifungal activity of benzoxazole derivatives. researchgate.net Furthermore, in silico tools can forecast ADME/Tox properties, allowing for the early-stage filtering of candidates with poor pharmacokinetic or toxicity profiles, thus saving time and resources. nih.gov

Accelerated Screening and Optimization: AI can process massive datasets to identify promising "hit" compounds from virtual libraries far more efficiently than traditional high-throughput screening. frontiersin.org In the subsequent hit-to-lead optimization phase, AI can suggest structural modifications to enhance potency, selectivity, and drug-like properties. youtube.com

| AI/ML Application | Objective in Benzoxazole Research | Potential Impact |

| Generative AI | Design novel benzoxazole derivatives with desired properties. frontiersin.orgdigitellinc.com | Rapidly explores new chemical space; creates patentable new scaffolds. |

| Predictive QSAR | Forecast the biological activity of virtual compounds. researchgate.net | Prioritizes synthesis efforts on the most promising candidates. |

| ADME/Tox Prediction | Evaluate drug-likeness and potential toxicity in silico. nih.gov | Reduces late-stage attrition of drug candidates. |

| Virtual Screening | Identify potential "hits" from large digital compound libraries. | Increases efficiency and lowers the cost of initial discovery. |

By integrating these computational approaches, academic labs can conduct more focused and efficient research, designing potent and selective modulators of novel biological targets based on the this compound core.

Exploration of this compound as a Versatile Research Building Block

The chemical structure of this compound makes it an ideal starting point, or "building block," for the synthesis of compound libraries. cymitquimica.com The primary amine group (-CH₂NH₂) is a key functional handle that allows for a wide range of chemical modifications, enabling the systematic exploration of structure-activity relationships (SAR).

The strategic value of this compound as a research tool lies in its potential for derivatization. The amine group can readily participate in numerous reactions, including:

Amide bond formation: Reacting with a diverse array of carboxylic acids to produce a library of amides. This is a common strategy for exploring interactions with biological targets.

Sulfonamide synthesis: Coupling with various sulfonyl chlorides.

Reductive amination: Reacting with aldehydes or ketones to form new secondary or tertiary amines.

Urea and thiourea (B124793) formation: Treatment with isocyanates or isothiocyanates.

This synthetic versatility allows for the creation of a multitude of derivatives where the core tetrahydro-benzoxazole scaffold is kept constant while the properties of the substituent are systematically varied. This approach is fundamental to medicinal chemistry for optimizing lead compounds. For instance, studies on related aminomethyl derivatives of benzimidazoles and benzothiazoles have successfully yielded potent enzyme inhibitors and cytotoxic agents. nih.govchemrevlett.com

By leveraging this compound as a foundational element, academic researchers can rapidly generate novel chemical entities for screening against both established and underexplored biological targets, thereby fueling the pipeline of discovery for new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethanamine, and what purity validation methods are recommended?

- Methodology : Palladium-catalyzed cross-coupling reactions under reflux conditions (e.g., using bis(triphenylphosphine)palladium dichloride) are effective for constructing heterocyclic scaffolds. Post-synthesis purification via silica gel chromatography and recrystallization (ethanol is a common solvent) ensures high yields. Validate purity using HPLC (>95%) and characterize via -NMR (to confirm amine protons at δ 1.5–2.5 ppm) and mass spectrometry (m/z ~174.2 for molecular ion) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Store in amber glass bottles under inert gas (argon) at –20°C to prevent amine oxidation. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Compare retention time shifts and quantify impurities using area normalization .

Q. What spectroscopic techniques are critical for confirming the structure of this benzoxazole derivative?

- Methodology : Use -NMR to verify the tetrahydrobenzoxazole ring (e.g., carbons adjacent to oxygen at δ 70–80 ppm). Infrared spectroscopy (IR) can confirm the C=N stretch (~1600 cm) and NH bending (~1600–1650 cm). High-resolution mass spectrometry (HRMS) provides exact mass confirmation (CHNO: calculated 174.1002) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?